5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Catalog No.
S762390
CAS No.
500903-95-7
M.F
C11H16N2Si
M. Wt
204.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amin...

CAS Number

500903-95-7

Product Name

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

IUPAC Name

5-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine

Molecular Formula

C11H16N2Si

Molecular Weight

204.34 g/mol

InChI

InChI=1S/C11H16N2Si/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3,(H2,12,13)

InChI Key

NMFPYZARSQCPID-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C

Canonical SMILES

CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C
  • Chemical Building Block: Due to the presence of the pyridin-2-amine group, 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine might hold potential as a building block in the synthesis of more complex molecules containing the pyridine ring. Pyridine rings are prevalent in numerous biologically active molecules and pharmaceuticals.
  • Organic Synthesis: The alkyne moiety (represented by the -C≡C- group) in the molecule suggests possible applications in various organic reactions involving click chemistry or Sonogashira coupling, which are techniques for forming carbon-carbon bonds [, ].

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C11H16N2SiC_{11}H_{16}N_{2}Si and a molecular weight of approximately 204.34 g/mol . This compound features a pyridine ring substituted with a methyl group and a trimethylsilyl-ethynyl group, which contributes to its unique chemical properties. The presence of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it useful in various synthetic applications.

The reactivity of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine primarily involves nucleophilic substitutions and coupling reactions due to the electron-rich nature of the pyridine nitrogen and the terminal alkyne functionality. It can participate in:

  • Cross-coupling reactions: This includes reactions with halides or other electrophiles, facilitated by transition metal catalysts.
  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, allowing for further functionalization at the pyridine ring.

While specific biological activity data for 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is limited, compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial properties: Many pyridine derivatives have been studied for their potential as antimicrobial agents.
  • Anticancer activity: Certain modifications in pyridine compounds have shown promise in cancer research, targeting various pathways involved in tumor growth.

The synthesis of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves:

  • Formation of the ethynyl group: This is achieved through the reaction of 3-bromo-5-methylpyridine with trimethylsilylacetylene in the presence of a base (e.g., potassium carbonate).
  • Protection and functionalization: The trimethylsilyl group is introduced to protect the alkyne during subsequent reactions.
  • Final deprotection: The trimethylsilyl group can be removed under acidic conditions to yield the final product.

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several applications, including:

  • Synthetic intermediates: It is used in organic synthesis as an intermediate for more complex molecules.
  • Research tools: Its unique structure makes it valuable in medicinal chemistry and materials science for developing new compounds.

Interaction studies involving 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine are crucial for understanding its potential biological effects. These studies may include:

  • Binding affinity assays: To assess how well this compound interacts with specific biological targets, such as enzymes or receptors.
  • Toxicological assessments: Evaluating its safety profile and potential side effects in biological systems.

Several compounds share structural similarities with 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine. Here are some examples:

Compound NameMolecular FormulaKey Features
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amineC10H13ClN2SiC_{10}H_{13}ClN_{2}SiContains chlorine instead of methyl; potential for different reactivity patterns.
3-(Trimethylsilyl)ethynylpyridineC9H11N2SiC_{9}H_{11}N_{2}SiLacks the methyl group at position 5; simpler structure may affect properties.
5-Ethynylpyridin-2-amineC9H8N2C_{9}H_{8}N_{2}Does not have trimethylsilyl substitution; serves as a baseline for comparison in reactivity.

Uniqueness

The uniqueness of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine lies in its combination of both a methyl substituent and a trimethylsilyl ethynyl group on the pyridine ring, which can enhance solubility and stability compared to similar compounds without these modifications. This structural configuration may also influence its biological activity and synthetic utility, making it a compound of interest in both research and industrial applications.

Wikipedia

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Dates

Modify: 2023-08-15

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